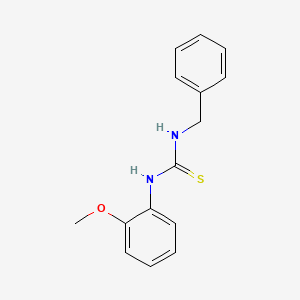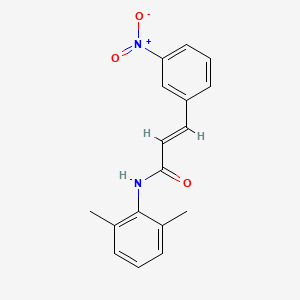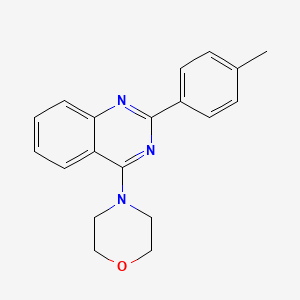![molecular formula C13H11Cl2NOS B5764584 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B5764584.png)
1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DCP, and it belongs to the class of pyrrolidine derivatives. The synthesis method of DCP is complex and requires expertise in organic chemistry.
Mecanismo De Acción
The mechanism of action of DCP is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. Studies have shown that DCP inhibits the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, DCP has been shown to inhibit the activation of NF-κB, a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
DCP has been shown to have several biochemical and physiological effects. In vitro studies have shown that DCP inhibits the growth and proliferation of cancer cells, and induces apoptosis, or programmed cell death. Additionally, DCP has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammation and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DCP in lab experiments is its potential for the development of new drugs. DCP has been shown to have anticancer properties and has been studied as a potential treatment for various types of cancer. Additionally, DCP has been studied for its potential use as an anti-inflammatory agent. However, one of the limitations of using DCP in lab experiments is its complex synthesis method, which requires expertise in organic chemistry and specialized equipment.
Direcciones Futuras
There are several future directions for the study of DCP. One potential direction is the development of new drugs based on the structure of DCP. Additionally, further studies are needed to fully understand the mechanism of action of DCP and its potential applications in the treatment of cancer and inflammation. Furthermore, studies are needed to determine the toxicity and safety of DCP in vivo, as well as its pharmacokinetics and pharmacodynamics. Overall, the study of DCP has the potential to lead to the development of new drugs and treatments for various diseases.
Métodos De Síntesis
The synthesis method of DCP involves several steps, including the reaction of 2-bromo-3,6-dichlorobenzothiophene with pyrrolidine in the presence of a base, followed by the reaction of the resulting intermediate with an acid chloride. The final product is obtained after purification using column chromatography. This synthesis method requires expertise in organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
DCP has potential applications in various fields of scientific research. One of the main areas of research is the development of new drugs. DCP has been shown to have anticancer properties and has been studied as a potential treatment for various types of cancer. Additionally, DCP has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
(3,6-dichloro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NOS/c14-8-3-4-9-10(7-8)18-12(11(9)15)13(17)16-5-1-2-6-16/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESYLDIJOBKNAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,6-Dichloro-1-benzothiophen-2-yl)(pyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-nitrophenyl)acryloyl]piperidine](/img/structure/B5764501.png)
![5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(12H)-one](/img/structure/B5764507.png)
![1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5764514.png)





![N-{4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-beta-alanine](/img/structure/B5764567.png)

![2-butyl-9-(methoxymethyl)-7-methyl-3-[(4-methylbenzylidene)amino]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5764576.png)

![1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate](/img/structure/B5764592.png)
